4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1,3-dioxolan-2-one 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1,3-dioxolan-2-one
Brand Name: Vulcanchem
CAS No.: 501014-47-7
VCID: VC3817735
InChI: InChI=1S/C11H19BO5/c1-10(2)11(3,4)17-12(16-10)6-5-8-7-14-9(13)15-8/h8H,5-7H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)CCC2COC(=O)O2
Molecular Formula: C11H19BO5
Molecular Weight: 242.08 g/mol

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1,3-dioxolan-2-one

CAS No.: 501014-47-7

Cat. No.: VC3817735

Molecular Formula: C11H19BO5

Molecular Weight: 242.08 g/mol

* For research use only. Not for human or veterinary use.

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1,3-dioxolan-2-one - 501014-47-7

Specification

CAS No. 501014-47-7
Molecular Formula C11H19BO5
Molecular Weight 242.08 g/mol
IUPAC Name 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3-dioxolan-2-one
Standard InChI InChI=1S/C11H19BO5/c1-10(2)11(3,4)17-12(16-10)6-5-8-7-14-9(13)15-8/h8H,5-7H2,1-4H3
Standard InChI Key KPNGGVXATZKWPV-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)CCC2COC(=O)O2
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)CCC2COC(=O)O2

Introduction

The compound 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1,3-dioxolan-2-one is a boronic ester derivative with significant applications in synthetic organic chemistry. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This compound's structural features and reactivity make it a valuable building block in pharmaceutical and material science.

Chemical Identification

PropertyDetails
IUPAC Name4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1,3-dioxolan-2-one
Molecular FormulaC11H19BO4
Molecular Weight226.08 g/mol
StructureContains a dioxaborolane ring and a dioxolane moiety connected by an ethyl chain
CAS NumberNot explicitly found in current datasets

Structural Features

The compound is characterized by:

  • Dioxaborolane Ring: A boronic ester functional group with high stability and reactivity.

  • Dioxolane Ring: A cyclic carbonate that contributes to the compound's rigidity and polarity.

  • Ethyl Linker: Provides flexibility and spatial separation between the two functional groups.

These features make it suitable for coupling reactions and as an intermediate in complex organic syntheses.

Synthetic Chemistry

The compound is widely used in Suzuki-Miyaura coupling reactions due to the boronic ester group. This reaction enables the formation of biaryl compounds crucial in pharmaceuticals and agrochemicals.

Material Science

Its structural properties make it a candidate for designing advanced materials such as polymers and catalysts.

Pharmaceutical Research

Boronic esters are explored for their potential in drug development due to their ability to interact with biological targets selectively.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Dioxaborolane: Reacting pinacol with boronic acid derivatives.

  • Coupling with Ethyl Dioxolane: Using alkylation or esterification methods under controlled conditions.

The reaction conditions often require mild bases and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Research Findings

Studies highlight the compound's utility as a precursor for synthesizing heterocyclic compounds and its role in forming stable intermediates during catalytic reactions.

Example:

In one study on boronic esters, compounds structurally similar to this were shown to enhance reaction efficiency in Suzuki coupling by reducing side-product formation.

Safety and Handling

While specific data for this compound are unavailable, general precautions for boronic esters include:

  • Avoiding exposure to moisture to prevent hydrolysis.

  • Using proper ventilation when handling due to potential volatility.

  • Storing at low temperatures to maintain stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator